1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide

Description

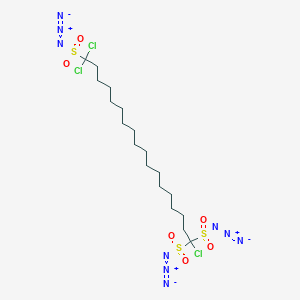

1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide is a synthetic organic compound characterized by its unique structure, which includes three chlorine atoms and three sulfonyl triazide groups attached to an octadecane backbone

Properties

CAS No. |

91993-41-8 |

|---|---|

Molecular Formula |

C18H32Cl3N9O6S3 |

Molecular Weight |

673.1 g/mol |

IUPAC Name |

1,18,18-trichloro-1-N,1-N',18-N-tridiazooctadecane-1,1,18-trisulfonamide |

InChI |

InChI=1S/C18H32Cl3N9O6S3/c19-17(20,37(31,32)28-25-22)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21,38(33,34)29-26-23)39(35,36)30-27-24/h1-16H2 |

InChI Key |

INHIOPDAZPWBIG-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCCCC(S(=O)(=O)N=[N+]=[N-])(Cl)Cl)CCCCCCCC(S(=O)(=O)N=[N+]=[N-])(S(=O)(=O)N=[N+]=[N-])Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide typically involves multiple steps:

Initial Chlorination: The starting material, octadecane, undergoes chlorination to introduce chlorine atoms at specific positions. This step is often carried out using chlorine gas under controlled conditions.

Sulfonylation: The chlorinated intermediate is then subjected to sulfonylation reactions to introduce sulfonyl groups. This is usually achieved using sulfonyl chloride reagents in the presence of a base such as pyridine.

Azidation: Finally, the sulfonylated intermediate is treated with sodium azide to replace the sulfonyl groups with triazide groups. This step requires careful control of reaction conditions to ensure complete conversion.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Reduction Reactions: The triazide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups, depending on the oxidizing agent used.

Common reagents and conditions for these reactions include:

Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules, particularly those containing multiple functional groups.

Biology: The compound’s triazide groups make it a candidate for use in bioconjugation reactions, where it can be linked to biomolecules such as proteins or nucleic acids.

Medicine: Research into its potential as a drug delivery agent or as a component of diagnostic tools is ongoing.

Industry: Its unique chemical properties may make it useful in the development of new materials, such as polymers or coatings with specific characteristics.

Mechanism of Action

The mechanism by which 1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide exerts its effects depends on the specific application:

Bioconjugation: The triazide groups can react with alkyne-functionalized biomolecules in a click chemistry reaction, forming stable triazole linkages.

Drug Delivery: If used as a drug delivery agent, the compound may interact with cellular membranes or receptors to facilitate the transport of therapeutic agents into cells.

Molecular targets and pathways involved in these mechanisms are still under investigation, but the compound’s ability to form stable linkages with other molecules is a key feature.

Comparison with Similar Compounds

1,18,18-Trichlorooctadecane-1,1,18-trisulfonyl triazide can be compared to other similar compounds, such as:

1,1,1-Trichloroethane: A simpler chloroalkane with fewer functional groups, used primarily as a solvent.

1,18-Dibromooctadecane: Another halogenated octadecane, but with bromine atoms instead of chlorine and without the sulfonyl triazide groups.

1,18-Octadecanedicarboxylic acid: An octadecane derivative with carboxylic acid groups instead of halogens or triazides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.